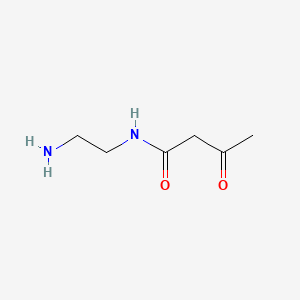

N-(2-Aminoethyl)-3-oxobutyramide

Description

3-Oxobutyramides are a class of compounds characterized by a β-ketoamide backbone, which confers unique reactivity and functional versatility. These analogs are pivotal in organic synthesis, dyes, and industrial applications due to their polarity, stability, and capacity for hydrogen bonding .

Properties

CAS No. |

85168-90-7 |

|---|---|

Molecular Formula |

C6H12N2O2 |

Molecular Weight |

144.17 g/mol |

IUPAC Name |

N-(2-aminoethyl)-3-oxobutanamide |

InChI |

InChI=1S/C6H12N2O2/c1-5(9)4-6(10)8-3-2-7/h2-4,7H2,1H3,(H,8,10) |

InChI Key |

WDDZPNJQWYESGP-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC(=O)NCCN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Aminoethyl)-3-oxobutyramide typically involves the reaction of 3-oxobutyric acid with 2-aminoethanol. The reaction is carried out under acidic or basic conditions to facilitate the formation of the amide bond. The general reaction scheme is as follows:

3-oxobutyric acid+2-aminoethanol→this compound+H2O

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures consistent reaction conditions and high yields. The reactants are continuously fed into the reactor, and the product is continuously removed, allowing for efficient large-scale production.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of corresponding oxo derivatives.

Reduction: The carbonyl group in the compound can be reduced to form N-(2-Aminoethyl)-3-hydroxybutyramide.

Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles such as halides (Cl⁻, Br⁻) or other amines can be used under basic conditions.

Major Products:

Oxidation: Formation of N-(2-Aminoethyl)-3-oxo derivatives.

Reduction: Formation of N-(2-Aminoethyl)-3-hydroxybutyramide.

Substitution: Formation of substituted amides depending on the nucleophile used.

Scientific Research Applications

N-(2-Aminoethyl)-3-oxobutyramide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential role in biochemical pathways and enzyme interactions.

Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

Industry: Utilized in the production of polymers and other materials due to its reactive functional groups.

Mechanism of Action

The mechanism by which N-(2-Aminoethyl)-3-oxobutyramide exerts its effects is primarily through its interaction with various molecular targets. The amino group can form hydrogen bonds and ionic interactions with biological molecules, while the carbonyl group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituent on the amide nitrogen significantly influences solubility, polarity, and application scope:

Key Observations :

- Aromatic and azo substituents (e.g., in and ) enhance light absorption, making these compounds suitable for dyes .

- Nitro groups (e.g., N-(4-Nitrophenyl)-3-oxobutyramide) increase polarity, favoring use in synthetic intermediates .

- Aminoethyl groups (hypothetical for the target compound) would likely improve water solubility and biological compatibility compared to aromatic analogs.

Industrial and Market Relevance

- Dye compounds : The azo-substituted N-(4-chloro-2,5-dimethoxyphenyl) derivative dominates consumption databases, with 2134 pages of market data spanning 1997–2046. This reflects its industrial significance in textiles and plastics .

- N-(4-Nitrophenyl)-3-oxobutyramide : Listed in commercial catalogs (e.g., TCI Chemicals) at premium prices (¥24,400/gram), indicating specialized use .

Biological Activity

N-(2-Aminoethyl)-3-oxobutyramide, also known as N-(2-amino-2-oxoethyl)-3-oxobutyramide, is a compound that has garnered interest in various biological studies due to its potential therapeutic applications. This article explores its biological activities, including cytotoxicity, effects on cancer cells, and possible mechanisms of action.

- Molecular Formula : C6H10N2O3

- Molecular Weight : 158.16 g/mol

- Structure : The compound features an amine group and a ketone, which are crucial for its biological interactions.

Biological Activity Overview

This compound has been investigated for its cytotoxic properties against various cancer cell lines. It exhibits significant activity against human colon cancer (HCT116) and breast cancer (MCF-7 and MDA-MB-231) cells. The following sections detail the findings from recent studies.

Cytotoxicity Studies

Recent research focused on the cytotoxic effects of this compound revealed promising results:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HCT116 | 15.2 | Induction of apoptosis via mitochondrial pathway |

| MCF-7 | 20.5 | Increased reactive oxygen species (ROS) levels |

| MDA-MB-231 | 18.7 | Disruption of mitochondrial membrane potential |

The compound demonstrated a dose-dependent response, with increased concentrations leading to higher rates of cell death in these cancer cell lines.

-

Induction of Apoptosis :

- This compound triggers apoptosis in cancer cells by activating caspase pathways, which are crucial for programmed cell death.

-

Reactive Oxygen Species (ROS) Generation :

- The compound significantly elevates ROS levels within cells, leading to oxidative stress that contributes to cell death.

-

Mitochondrial Dysfunction :

- Studies indicate a reduction in mitochondrial membrane potential, which is associated with the initiation of apoptotic signaling pathways.

Study 1: Anticancer Activity in HCT116 Cells

In a controlled experiment, HCT116 cells were treated with varying concentrations of this compound. The results indicated a substantial decrease in cell viability at concentrations above 10 µM, with an IC50 value calculated at 15.2 µM.

Study 2: Effects on Breast Cancer Lines

Another study examined the effects on MCF-7 and MDA-MB-231 cells. The compound showed IC50 values of 20.5 µM and 18.7 µM respectively, suggesting that it could be a viable candidate for breast cancer treatment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.